Bomedemstat
説明
準備方法
IMG-7289の合成には、いくつかの重要なステップが含まれます。
出発物質: 合成は、シクロプロピルアミン誘導体とベンザミド誘導体を含むコア構造の調製から始まります。
カップリング反応: シクロプロピルアミン誘導体は、特定の反応条件下でベンザミド誘導体とカップリングして中間体を形成します。
最終工程:
IMG-7289の工業的生産方法には、高収率と高純度を確保するためにこれらの合成ルートを最適化することが含まれます。これには、温度、圧力、触媒の使用などの反応条件を制御して反応を促進することが含まれます。
化学反応の分析
IMG-7289は、いくつかのタイプの化学反応を起こします。
これらの反応で使用される一般的な試薬には、シクロプロピルアミン誘導体、ベンザミド誘導体、およびトリアゾール形成剤が含まれます。 これらの反応から生成される主な生成物は、メチル化ヒストンと最終生成物であるIMG-7289です .
4. 科学研究への応用
IMG-7289は、科学研究において幅広い応用範囲を持っています。
科学的研究の応用
IMG-7289 has a wide range of scientific research applications:
作用機序
IMG-7289は、酵素リシン特異的脱メチル化酵素1(LSD1)を不可逆的に阻害することで効果を発揮します。LSD1は、ヒストンタンパク質、特にリシン4(H3K4)およびリシン9(H3K9)におけるヒストンH3の脱メチル化を担当しています。 LSD1を阻害することにより、IMG-7289はこれらのヒストンのメチル化を増加させ、遺伝子発現の変化につながります . 遺伝子発現のこの変化は、癌細胞増殖の抑制とアポトーシスの誘導をもたらします .
6. 類似化合物の比較
IMG-7289は、LSD1の不可逆的阻害という点でユニークであり、他のLSD1阻害剤とは異なります。類似の化合物には以下のようなものがあります。
ORY-1001(iadademstat): 強力な抗癌作用を示す別のLSD1阻害剤です.
GSK2879552: 小細胞肺癌および急性骨髄性白血病の治療のための臨床試験中のLSD1阻害剤です.
SP-2577(seclidemstat): さまざまな癌の治療における可能性について調査されているLSD1阻害剤です.
INCB059872: 血液悪性腫瘍の臨床開発中のLSD1阻害剤です.
CC-90011(pulrodemstat): 癌治療のための臨床試験中の別のLSD1阻害剤です.
IMG-7289のユニークさは、その特定の分子構造と不可逆的阻害メカニズムにあります。これは、治療への応用において明確な利点を提供します .
類似化合物との比較
IMG-7289 is unique in its irreversible inhibition of LSD1, which distinguishes it from other LSD1 inhibitors. Similar compounds include:
ORY-1001 (iadademstat): Another LSD1 inhibitor that has shown potent anti-cancer activity.
GSK2879552: An LSD1 inhibitor in clinical trials for the treatment of small cell lung cancer and acute myeloid leukemia.
SP-2577 (seclidemstat): An LSD1 inhibitor being investigated for its potential in treating various cancers.
INCB059872: An LSD1 inhibitor in clinical development for hematological malignancies.
CC-90011 (pulrodemstat): Another LSD1 inhibitor in clinical trials for cancer therapy.
IMG-7289’s uniqueness lies in its specific molecular structure and its irreversible inhibition mechanism, which provides a distinct advantage in its therapeutic applications .
生物活性
Bomedemstat (IMG-7289) is an orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a critical enzyme involved in the epigenetic regulation of gene expression. Its biological activity has been extensively studied in various cancer models, particularly in metastatic castration-resistant prostate cancer (mCRPC), small cell lung cancer (SCLC), and myeloproliferative neoplasms (MPNs). This article synthesizes findings from recent studies, highlighting the compound's mechanisms of action, pharmacokinetics, and clinical implications.
LSD1 plays a significant role in tumor progression by demethylating histone and non-histone proteins, thereby influencing gene expression associated with cancer cell proliferation and survival. Inhibition of LSD1 by this compound leads to:
- Increased H3K4 methylation: This alteration enhances the expression of tumor suppressor genes while silencing oncogenes.
- Enhanced immune response: In SCLC models, this compound has been shown to increase MHC class I expression and CD8+ T cell infiltration, suggesting a potential role in immunotherapy when combined with PD-1 inhibitors .
Pharmacokinetics and Pharmacodynamics
This compound exhibits favorable pharmacokinetic profiles with significant intra-tumoral accumulation. Key findings include:
- Dose-dependent accumulation: In vivo studies demonstrated micromolar levels of this compound in tumor tissues, achieving concentrations of 1.2 ± 0.45 µM at 7.5 mg/kg and 3.76 ± 0.43 µM at 15 mg/kg doses .
- Safety profile: Clinical trials have indicated that daily oral dosing up to 40 mg/kg is well-tolerated, with reversible thrombocytopenia as a notable side effect .
Prostate Cancer
This compound has shown promising results in preclinical models of mCRPC and neuroendocrine prostate cancer (NEPC):
- Activity against patient-derived xenografts (PDX): It demonstrated significant anti-tumor effects in advanced CRPC models, suggesting its potential as a therapeutic option for patients resistant to standard therapies .
Small Cell Lung Cancer
In SCLC models, this compound was tested in combination with anti-PD-1 therapy:
- Potentiation of immune response: The combination therapy resulted in enhanced tumor growth inhibition and increased T cell activity .
Myeloproliferative Neoplasms
In MPNs, this compound reduced platelet counts and mutant cell burden:
- Clinical trial outcomes: A Phase 2b study showed that this compound effectively lowered platelet counts in patients with essential thrombocythemia resistant to other treatments .
Case Studies and Clinical Trials
Recent clinical trials have provided insights into the efficacy and safety of this compound:
特性
IUPAC Name |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN7O2/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37)/t24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBMHGOHXOHTD-KKUQBAQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1990504-34-1 | |
Record name | Bomedemstat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1990504341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMG-7289 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bomedemstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BOMEDEMSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2T4ALDEAT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。